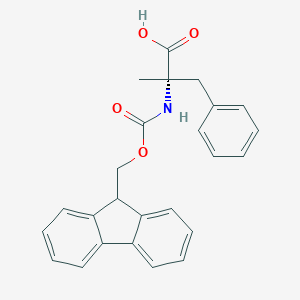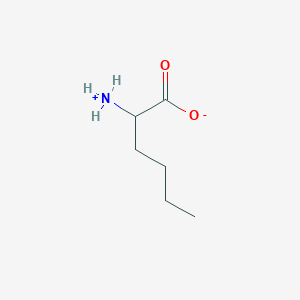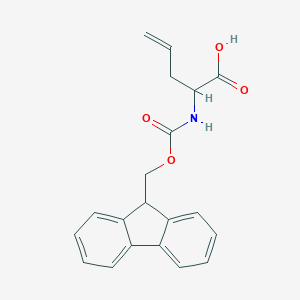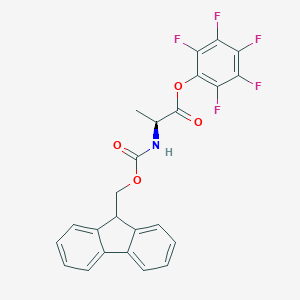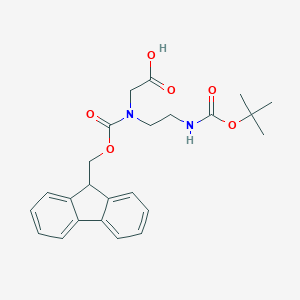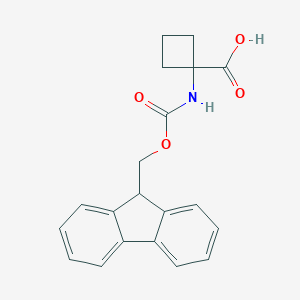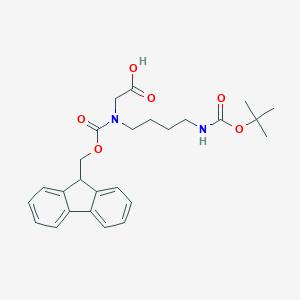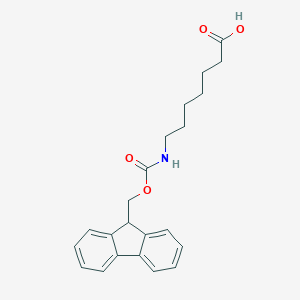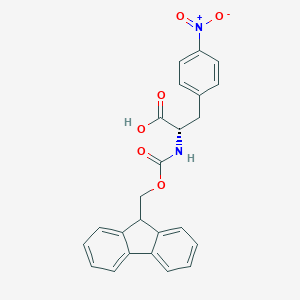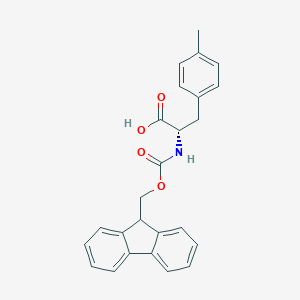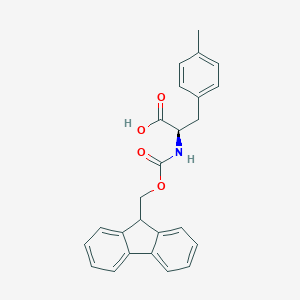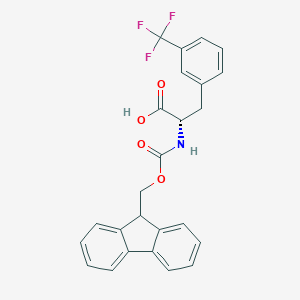
Fmoc-L-3-三氟甲基苯丙氨酸
描述
Fmoc-L-3-Trifluoromethylphenylalanine is a modified amino acid derivative that features a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of L-3-trifluoromethylphenylalanine. This compound is a white crystalline powder, soluble in organic solvents such as dichloromethane, dimethyl sulfoxide, and ether, but insoluble in water . It is primarily used in peptide synthesis and has applications in various fields including chemistry, biology, and medicine.
科学研究应用
Chemistry
In chemistry, Fmoc-L-3-Trifluoromethylphenylalanine is used as a building block in the synthesis of peptides and proteins. Its Fmoc protecting group is particularly useful in solid-phase peptide synthesis (SPPS), allowing for the sequential addition of amino acids to form complex peptides .
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate specificity. The trifluoromethyl group can enhance the stability and binding affinity of peptides to their targets.
Medicine
In medicine, Fmoc-L-3-Trifluoromethylphenylalanine is explored for its potential therapeutic applications. Modified peptides containing this compound can exhibit improved pharmacokinetic properties and increased resistance to enzymatic degradation.
Industry
Industrially, Fmoc-L-3-Trifluoromethylphenylalanine is used in the production of peptide-based drugs and biomaterials. Its unique chemical properties make it valuable in the development of novel therapeutic agents and diagnostic tools.
作用机制
Target of Action
Fmoc-L-3-Trifluoromethylphenylalanine is a modified amino acid that has gained significant attention in the field of medicinal chemistry due to its unique chemical structure and biological activity
Pharmacokinetics
43 g/mol , which may influence its bioavailability.
Action Environment
生化分析
Biochemical Properties
The exact biochemical properties of Fmoc-L-3-Trifluoromethylphenylalanine are not fully understood yet. It is known that it plays a role in solid phase synthesis, for the synthesis of peptides and proteins
Temporal Effects in Laboratory Settings
The temporal effects of Fmoc-L-3-Trifluoromethylphenylalanine in laboratory settings are not well-documented. It is known that it is a white crystalline powder, soluble in organic solvents such as dichloromethane, dimethyl sulfoxide and ether, insoluble in water .
Dosage Effects in Animal Models
The effects of Fmoc-L-3-Trifluoromethylphenylalanine vary with different dosages in animal models are not well-documented. It is known that it is not to be used for therapeutic purposes and cannot be sold to patients .
Metabolic Pathways
The metabolic pathways that Fmoc-L-3-Trifluoromethylphenylalanine is involved in are not well-documented. It is known that it is involved in the synthesis of peptides and proteins .
Transport and Distribution
The transport and distribution of Fmoc-L-3-Trifluoromethylphenylalanine within cells and tissues are not well-documented. It is known that it is soluble in organic solvents such as dichloromethane, dimethyl sulfoxide and ether, insoluble in water .
Subcellular Localization
The subcellular localization of Fmoc-L-3-Trifluoromethylphenylalanine and any effects on its activity or function are not well-documented. It is known that it is involved in the synthesis of peptides and proteins .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of Fmoc-L-3-Trifluoromethylphenylalanine typically involves the reaction of L-3-trifluoromethylphenylalanine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The reaction proceeds as follows:
Reaction: L-3-trifluoromethylphenylalanine is reacted with Fmoc-Cl in the presence of a base such as sodium bicarbonate or triethylamine.
Purification: The product is then purified by crystallization or column chromatography to obtain high-purity Fmoc-L-3-Trifluoromethylphenylalanine.
Industrial Production Methods
Industrial production methods for Fmoc-L-3-Trifluoromethylphenylalanine are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of automated synthesis equipment and more efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
Fmoc-L-3-Trifluoromethylphenylalanine undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The aromatic ring can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino-substituted derivative of Fmoc-L-3-Trifluoromethylphenylalanine.
相似化合物的比较
Similar Compounds
Fmoc-4-trifluoromethylphenylalanine: Similar in structure but with the trifluoromethyl group at the 4-position instead of the 3-position.
Fmoc-3-fluorophenylalanine: Contains a fluorine atom instead of a trifluoromethyl group.
Fmoc-4-fluorophenylalanine: Similar to Fmoc-3-fluorophenylalanine but with the fluorine atom at the 4-position.
Uniqueness
Fmoc-L-3-Trifluoromethylphenylalanine is unique due to the presence of the trifluoromethyl group at the 3-position, which can significantly influence the chemical and biological properties of the peptides it is incorporated into. This modification can enhance the stability, binding affinity, and overall performance of the resulting peptides in various applications.
属性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3-(trifluoromethyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20F3NO4/c26-25(27,28)16-7-5-6-15(12-16)13-22(23(30)31)29-24(32)33-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,29,32)(H,30,31)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMRBDCOLBEYRZ-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=CC=C4)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00942734 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}-3-(trifluoromethyl)phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00942734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
455.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205526-27-8 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}-3-(trifluoromethyl)phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00942734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


